![molecular formula C27H29NO10 B138715 4'-Epi-daunorubicin CAS No. 57918-24-8](/img/structure/B138715.png)
4'-Epi-daunorubicin
Overview
Description
4’-Epi-daunorubicin is an anthracycline antibiotic and a derivative of daunorubicin. It is known for its antitumor properties and is used in chemotherapy. This compound is structurally similar to daunorubicin but has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar moiety, which contributes to its unique properties and reduced toxicity compared to daunorubicin .
Mechanism of Action
Target of Action
4’-Epi-daunorubicin, also known as Epidaunorubicin, primarily targets the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target in cancer therapy .
Mode of Action
Epidaunorubicin interacts with its target through a number of proposed mechanisms. It forms complexes with DNA by intercalation between base pairs, inhibiting topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, thereby preventing the religation portion of the ligation-religation reaction .
Biochemical Pathways
The biosynthetic pathway of thymidine diphospho (TDP)-L-daunosamine, aglycon of daunorubicin, involves a cluster of dnm genes, among which the dnmV gene product reduces the C-4 ketone to a hydroxyl group . Replacement of dnmV with other genes whose products reduce C-4 ketone to an epi-hydroxy group might switch the metabolic flux from daunorubicin to 4’-epidaunorubicin in the daunorubicin-producing strain .
Pharmacokinetics
Studies on daunorubicin, a closely related anthracycline, have shown that it exhibits significant inter-individual variability in pharmacokinetics . Factors such as obesity, body composition, and genetic polymorphisms can influence the pharmacokinetics of daunorubicin .
Result of Action
The interaction of 4’-Epi-daunorubicin with DNA and topoisomerase II leads to double-strand breaks in the DNA, inhibiting DNA replication and transcription, and ultimately leading to cell death . This makes it effective in the treatment of various types of cancer.
Action Environment
The action of 4’-Epi-daunorubicin can be influenced by various environmental factors. For instance, the genetically engineered strain producing 4’-Epi-daunorubicin has a different fermentation condition and extraction protocol compared with the wild type daunorubicin producer . Additionally, the interaction of daunorubicin with model membranes has shown that membrane structure and lipid composition can influence the drug’s action .
Biochemical Analysis
Biochemical Properties
4’-Epi-daunorubicin interacts with various enzymes, proteins, and other biomolecules. It is produced by the metabolic engineering of Streptomyces coeruleorubidus strain SIPI-1482 . The dnmV gene in the biosynthetic pathway of TDP-L-daunosamine was disrupted, and the daunorubicin biosynthetic pathway was reconstituted avermitilis led to the production of 4’-Epi-daunorubicin .
Cellular Effects
4’-Epi-daunorubicin has significant effects on various types of cells and cellular processes. It influences cell function by inducing double-strand breaks (DSBs) in DNA, causing cell cycle arrest at different checkpoints . It also generates free radicals that cause cell and DNA damage .
Molecular Mechanism
The molecular mechanism of 4’-Epi-daunorubicin involves complex formation with DNA by intercalation between base pairs, inhibiting DNA and RNA synthesis . It also stabilizes the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This leads to cell death .
Temporal Effects in Laboratory Settings
Over time, 4’-Epi-daunorubicin shows changes in its effects in laboratory settings. The genetically engineered strain producing 4’-Epi-daunorubicin has a different fermentation condition and extraction protocol compared with the wild type daunorubicin producer .
Metabolic Pathways
4’-Epi-daunorubicin is involved in the biosynthetic pathway of TDP-L-daunosamine avermitilis switches the metabolic flux from daunorubicin to 4’-Epi-daunorubicin .
Subcellular Localization
Daunorubicin, a related compound, has been found to be sequestered in the mitochondrial compartment in resistant cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Epi-daunorubicin can be synthesized through a series of chemical reactions starting from daunorubicin. The process involves the oxidation of the C-4’ hydroxyl group of daunorubicin to form a 4’-keto intermediate, followed by reduction with sodium borohydride (NaBH4) and mild alkaline hydrolysis to remove protecting groups .
Industrial Production Methods: Industrial production of 4’-Epi-daunorubicin involves metabolic engineering of microbial strains such as Streptomyces coeruleorubidus. By disrupting specific genes in the biosynthetic pathway of daunorubicin and introducing genes from other microorganisms, the production of 4’-Epi-daunorubicin can be achieved. The fermentation process typically involves specific conditions such as a seed age of 24-40 hours and an 8-day fermentation period at 25°C .
Chemical Reactions Analysis
Types of Reactions: 4’-Epi-daunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The C-4’ hydroxyl group can be oxidized using oxidizing agents to form a 4’-keto intermediate.
Reduction: Sodium borohydride (NaBH4) is commonly used to reduce the 4’-keto intermediate back to a hydroxyl group.
Substitution: Various protecting groups can be introduced and subsequently removed under mild alkaline conditions.
Major Products: The major product formed from these reactions is 4’-Epi-daunorubicin itself, which is used as an intermediate in the synthesis of other anthracycline antibiotics such as epirubicin .
Scientific Research Applications
Overview
4'-Epi-daunorubicin is structurally similar to daunorubicin but possesses a different spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety. This modification contributes to its unique properties, including reduced toxicity and enhanced therapeutic efficacy compared to other anthracyclines .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits significant inter-individual variability. Its distribution volume is high (1000-1500 L), and it has a total plasma clearance rate of approximately 45-50 L/h/m² . These characteristics make it a candidate for various chemotherapy regimens.
Chemistry
- Model Compound: Used as a reference for studying synthesis and modification of anthracycline antibiotics.
- DNA Interaction Studies: Investigated for its ability to intercalate with DNA, providing insights into drug-DNA interactions.
Biology
- Cellular Effects: Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism helps in understanding drug resistance in cancer therapy.
- Biochemical Pathways: Studies on its biosynthetic pathways reveal insights into metabolic engineering approaches for producing this compound.
Medicine
- Chemotherapy Regimens: Employed in the treatment of cancers such as leukemia and breast cancer. It is often favored over doxorubicin due to its lower toxicity profile .
- Combination Therapies: It is used in combination with other agents (e.g., fluorouracil) to enhance therapeutic outcomes while minimizing side effects associated with traditional anthracyclines .
Industry
- Industrial Production: Produced through fermentation processes involving genetically engineered microbial strains. This method allows for large-scale production while maintaining high purity levels (over 97%) through advanced purification techniques .
- Intermediate Production: Serves as an intermediate in the synthesis of other anthracycline antibiotics, contributing to pharmaceutical development.
Case Studies
-
Breast Cancer Treatment:
A study compared epirubicin-containing regimens (FEC) with traditional CMF regimens. Results showed improved relapse-free survival rates in patients treated with higher doses of epirubicin . -
Lung Cancer Trials:
A Phase II study evaluated high-dose epirubicin in patients with advanced non-small cell lung cancer. The findings suggested potential efficacy in managing this aggressive cancer type . -
Cardiotoxicity Research:
Investigations into the cardiotoxic effects of anthracyclines highlighted that this compound exhibited significantly lower cardiotoxicity compared to doxorubicin, making it a safer alternative for patients requiring long-term treatment .
Comparison with Similar Compounds
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Biological Activity
4'-Epi-daunorubicin, an anthracycline antibiotic and a derivative of daunorubicin, exhibits significant biological activity, particularly in the context of cancer treatment. This compound is notable for its ability to induce apoptosis in cancer cells and is utilized in various chemotherapy regimens. Below is a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview
This compound is structurally similar to daunorubicin but differs in the spatial orientation of the hydroxyl group at the 4' carbon of its sugar moiety. This modification contributes to its unique properties and reduced toxicity compared to its parent compound.
Target Enzymes:
- Topoisomerase II: this compound primarily targets topoisomerase II, an enzyme crucial for DNA replication and transcription. The drug stabilizes the DNA-topoisomerase II complex, preventing the religation step necessary for DNA repair .
Mode of Action:
- DNA Intercalation: The compound intercalates between DNA base pairs, leading to double-strand breaks (DSBs) that inhibit DNA replication and transcription, ultimately resulting in cell death .
- Cell Cycle Arrest: It induces cell cycle arrest at various checkpoints, particularly at G2/M phase, which is critical for cancer cell proliferation.
This compound has been shown to interact with various biomolecules, influencing cellular processes significantly. Its biochemical properties include:
- Induction of Apoptosis: The compound effectively induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Metabolic Pathways: It is involved in the biosynthetic pathway of TDP-L-daunosamine, which is essential for its biological activity.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits significant variability in absorption and distribution among individuals. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | 100% |
Volume of Distribution | 21 ± 2 L/kg (60 mg/m²) |
Protein Binding | 77% |
Metabolism | Primarily hepatic |
These parameters suggest a rapid absorption and a relatively high volume of distribution, indicating extensive tissue penetration .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in treating various cancers:
- In Vivo Studies:
- Clinical Applications:
-
Resistance Mechanisms:
- Research has focused on understanding how this compound circumvents common resistance mechanisms observed with other anthracyclines. Studies indicate that it may be less likely to be extruded by multidrug resistance (MDR) transporters due to its structural modifications.
Properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-RPDDNNBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206629 | |
Record name | 4'-Epi-daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57918-24-8 | |
Record name | Epidaunorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57918-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Epi-daunorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Epi-daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57918-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIDAUNORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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